molecular formula C22H17N3O5 B11531580 4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate

4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate

Cat. No.: B11531580
M. Wt: 403.4 g/mol
InChI Key: CXFJKUXUAOAUOA-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE typically involves a multi-step process. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitro group to an amine group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a variety of oxygenated compounds .

Scientific Research Applications

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate

Uniqueness

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C22H17N3O5/c1-15-5-9-17(10-6-15)21(26)24-23-14-16-7-11-20(12-8-16)30-22(27)18-3-2-4-19(13-18)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+

InChI Key

CXFJKUXUAOAUOA-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.